molecular formula C21H30OS2Se B11989628 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione

5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione

Cat. No.: B11989628
M. Wt: 441.6 g/mol
InChI Key: HTJTXPIKKIJHTI-UHFFFAOYSA-N
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Description

5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione is an organoselenium compound characterized by the presence of a thiaselenole ring substituted with a dodecyloxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione typically involves the following steps:

    Formation of the Thiaselenole Ring: The thiaselenole ring can be synthesized through the reaction of a suitable selenide with a thiol under controlled conditions.

    Substitution with Dodecyloxy-phenyl Group: The dodecyloxy-phenyl group is introduced via a nucleophilic substitution reaction, where the phenyl group is substituted with a dodecyloxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the compound back to its selenide form.

    Substitution: The phenyl group can undergo further substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s effects are mediated through the modulation of redox pathways and the inhibition of specific enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-(1,3)thiaselenole-2-thione: Lacks the dodecyloxy group, resulting in different chemical properties.

    5-(4-Methoxy-phenyl)-(1,3)thiaselenole-2-thione: Contains a methoxy group instead of a dodecyloxy group, affecting its reactivity and applications.

Uniqueness

5-(4-Dodecyloxy-phenyl)-(1,3)thiaselenole-2-thione is unique due to the presence of the long dodecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic characteristics and enhanced solubility in organic solvents.

Properties

Molecular Formula

C21H30OS2Se

Molecular Weight

441.6 g/mol

IUPAC Name

5-(4-dodecoxyphenyl)-1,3-thiaselenole-2-thione

InChI

InChI=1S/C21H30OS2Se/c1-2-3-4-5-6-7-8-9-10-11-16-22-19-14-12-18(13-15-19)20-17-25-21(23)24-20/h12-15,17H,2-11,16H2,1H3

InChI Key

HTJTXPIKKIJHTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=C[Se]C(=S)S2

Origin of Product

United States

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